molecular formula C10H12O3 B1582647 Methyl 4-methoxyphenylacetate CAS No. 23786-14-3

Methyl 4-methoxyphenylacetate

Cat. No.: B1582647
CAS No.: 23786-14-3
M. Wt: 180.2 g/mol
InChI Key: ZQYLDVNTWDEAJI-UHFFFAOYSA-N
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Description

Methyl 4-methoxyphenylacetate is a clear colorless to yellow liquid . It has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .


Synthesis Analysis

This compound can be synthesized from methanol and 4-methoxyphenylacetic acid . It has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .


Chemical Reactions Analysis

This compound has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .


Physical and Chemical Properties Analysis

This compound is a clear colorless to yellow liquid . It has a boiling point of 158 °C/19 mmHg (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .

Scientific Research Applications

Electrolytic Transformation

The anodic methoxylation of some ring-substituted phenylacetic acids, including Methyl 4-methoxyphenylacetate, has been studied. This research focuses on the transformations occurring during the electrolysis of 4-methoxyphenylacetic acid in methanol. These transformations involve the conversion of the methyl ether into the dimethyl acetal and then into the methyl orthoester (Wladislaw & Viertler, 1968).

Metabolite Production by Fungi

Phenylacetic acid derivatives, including this compound, have been identified as products of fungal cultures. The study focused on Curvularia lunata, a fungus that produces several phenylacetic acid derivatives when grown on a specific medium. These compounds were analyzed for their antimicrobial and antioxidant activity (Varma et al., 2006).

Brain Metabolism Studies

The formation of 4-methoxyphenylacetic acid in the brain was examined in the context of studies on brain metabolism and the impact of enzyme inhibitors. These studies explored how inhibitors of catechol-O-methyl transferase affect the concentrations of various acids in the brains of mice, providing insights into neurological processes (Murphy et al., 1969).

Chemical Analysis Techniques

Research has been conducted on the development of methods for the quantitative determination of 4-methoxyphenylacetic acid in biological fluids using techniques such as mass fragmentography. This is crucial for analyzing and understanding the presence and concentration of this compound in various biological samples (Bertilsson & Palmér, 1973).

Natural Products Research

This compound has been isolated from various natural sources, such as mangrove-derived fungi. Studies in this area focus on the extraction and characterization of this compound, exploring its potential applications in natural products and pharmaceuticals (Mei et al., 2020).

Synthesis Process Studies

Studies have been conducted on the synthesis of this compound, investigating the process parameters and optimization strategies to improve yield and efficiency (Shi-gang, 2011).

Safety and Hazards

Methyl 4-methoxyphenylacetate is classified as a flammable liquid and vapor . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should occur near it . The container should be kept tightly closed and grounded/bonded with the receiving equipment . It should be used with explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools . Precautionary measures should be taken against static discharge and protective gloves/protective clothing/eye protection/face protection should be worn .

Relevant Papers

This compound was used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYLDVNTWDEAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178473
Record name Methyl 4-methoxyphenylacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23786-14-3
Record name Methyl 4-methoxybenzeneacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=23786-14-3
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name Methyl 4-methoxyphenylacetate
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Record name METHYL 4-METHOXYPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A solution of methyl 4-hydroxyphenylacetate (25.0 g, 0.147 mol) in tetrahydrofuran (50 ml) was added dropwise to a stirred suspension of sodium hydride (4.45 g of an 80% dispersion in oil, 0.147 mol) in tetrahydrofuran (150 ml) and the mixture was stirred for 90 minutes. A solution of methyl iodide (20.9 g, 0.47 mol) in tetrahydrofuran (50 ml) was added dropwise and the mixture was stirred overnight at room temperature. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 4-methoxyphenylacetate (22.0 g) as a colourless oil.
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25 g
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150 mL
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20.9 g
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50 mL
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Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 50 g of p-methoxybenzyl chloride was reacted with CO together with 115 g of a 24 wt-% solution of sodium methylate in methanol, 12 g CoCl2. 6 H2O , 6 g manganese and 1 g Na2S2O4. After distillation of the reaction mixture the following compounds could be identified by gas chromatography:p-methoxybenzyl chloride 10.00%p-methoxymethylbenzylether 69.50%-p-methoxyphenylaceticacid methyl ester 8.66%p-methoxyphenylaceticacid 5.54%
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50 g
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sodium methylate
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CoCl2
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12 g
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1 g
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6 g
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Synthesis routes and methods III

Procedure details

A solution of 25.3 g (152 ml) of (4-methoxyphenyl)acetic acid in dry methanol (250 ml) was mixed with 2 ml of conc. sulfuric acid and heated under reflux for 16 h. The cooled reaction solution was concentrated in vacuo, added to ice-water and extracted four times with 70 ml of ethyl acetate each time. The combined organic extracts were washed with saturated NaCl solution and dried over magnesium sulfate, and the solvent was removed in vacuo.
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152 mL
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2 mL
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250 mL
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Synthesis routes and methods IV

Procedure details

4-Benzyloxy-3,5-dimethoxybenzaldehyde (13j) was prepared by the reaction of syringaldehyde with benzyl chloride in the presence of K2CO3 in boiling acetone. Similarly, reaction of t-butyldimethylsilyl chloride with syringaldehyde in DMF in the presence of N,N-diisopropylethylamine gave 4-(t-butyldimethylsilyl)-oxy-3,5-dimethoxybenzaldehyde (13k) (Scheme VII). Wittig reaction of phosphonium bromides 14a-b with benzaldehydes 13a-k in THF in the presence of sodium hydride followed by preparative thin-layer chromatographic separation of the crude products afforded the cis stilbenes 15a-k and trans stilbenex 16a-k (Scheme VIII). Reaction of compounds 15k and 16k with tetra-n-butylammonium fluoride and in situ acetylation of the phenols with acetic anhydride gave the acetoxy compounds 15l and 16l (Scheme IX). The cis and trans geometries of the stilbenes were assigned by the characteristic 1H NMR coupling constants of the olefinic protons. Catalytic hydrogenation of stilbenes 15 and 16 at about 40 psi in the presence of 10% palladium on charcoal gave the dihydrostilbenes 17a-e (Scheme XIII). The amino ethers 17f-g were prepared by the reaction of 1-(4-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane (18) with dialkylaminoethyl chlorides 19a-b in refluxing acetone in the presence of K2CO 3 (Scheme X). Compounds 17h and 17i were prepared by the alkylation of 3,4,5-trimethoxyphenyl-acetonitrile (20a) and 4-methoxyphenylacetonitrile (20b) with 4-methoxybenzyl bromide (21a) and 3,4,5-trimethoxybenzyl bromide (21b), respectively, using LDA as the base (Scheme XI). Similarly, alkylation of methyl 4-methoxyphenylacetate (20b) with 3,4,5-trimethoxybenzyl bromide 21b gave product 17j.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-methoxyphenylacetate in Gloeophyllum odoratum?

A1: Research indicates that this compound, alongside other aromatic compounds, contributes to the characteristic pleasant odor of Gloeophyllum odoratum []. These compounds are believed to originate from the lignin of the host tree, broken down and transformed by the fungus.

Q2: How was this compound identified in Gloeophyllum odoratum?

A2: The researchers employed a combination of advanced analytical techniques to isolate and characterize this compound from the hot water extract of Gloeophyllum odoratum fruiting bodies. These techniques included gas chromatography, mass spectrometry, and NMR spectroscopy [].

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